molecular formula C18H24N2O3S B10909195 1-(2-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone

1-(2-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone

Cat. No.: B10909195
M. Wt: 348.5 g/mol
InChI Key: GNDWLACLBXYGIM-UHFFFAOYSA-N
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Description

1-(2-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone is a thiazole-based compound featuring a central 1,3-thiazol-5-yl scaffold substituted with a methyl group at position 4, an ethanone moiety at position 5, and a 2-(3,4-diethoxyphenyl)ethylamino group at position 2 (). This compound is structurally related to kinase inhibitors and apoptosis modulators, though its specific biological targets remain under investigation ().

Properties

Molecular Formula

C18H24N2O3S

Molecular Weight

348.5 g/mol

IUPAC Name

1-[2-[2-(3,4-diethoxyphenyl)ethylamino]-4-methyl-1,3-thiazol-5-yl]ethanone

InChI

InChI=1S/C18H24N2O3S/c1-5-22-15-8-7-14(11-16(15)23-6-2)9-10-19-18-20-12(3)17(24-18)13(4)21/h7-8,11H,5-6,9-10H2,1-4H3,(H,19,20)

InChI Key

GNDWLACLBXYGIM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC2=NC(=C(S2)C(=O)C)C)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((3,4-Diethoxyphenethyl)imino)-4-methyl-2,3-dihydrothiazol-5-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-diethoxyphenethylamine with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and reagents, along with stringent control of reaction parameters, is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-((3,4-Diethoxyphenethyl)imino)-4-methyl-2,3-dihydrothiazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-(2-((3,4-Diethoxyphenethyl)imino)-4-methyl-2,3-dihydrothiazol-5-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-((3,4-Diethoxyphenethyl)imino)-4-methyl-2,3-dihydrothiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, while the thiazole ring may interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs share the 1,3-thiazol-5-yl-ethanone core but differ in substituents, leading to variations in physicochemical and pharmacological properties. Key examples include:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 2-(3,4-Diethoxyphenyl)ethylamino, 4-methyl C₁₇H₂₂N₂O₃S 334.44 High lipophilicity (diethoxy groups); potential for CNS activity
1-(4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl)-1-ethanone 4-Trifluoromethylphenylamino, 4-methyl C₁₃H₁₁F₃N₂OS 300.30 Electron-withdrawing CF₃ group; enhanced hydrophobic interactions
1-adamantyl[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]methanone Adamantyl, 4-amino, 2-ethylamino C₁₆H₂₃N₃OS 305.44 Bulky adamantyl group; improved membrane permeability
1-{2-[(4-Ethoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride 4-Ethoxyphenylamino, 4-methyl (hydrochloride salt) C₁₄H₁₇ClN₂O₂S 324.82 Salt form increases solubility; ethoxy group modulates electron density
1-(2-{2-[1-(4-Fluorophenyl)ethylidene]hydrazino}-4-methyl-1,3-thiazol-5-yl)ethanone Hydrazino-linked 4-fluorophenyl group C₁₅H₁₅FN₄OS 318.37 Fluorine enhances bioavailability; hydrazine moiety enables chelation

Pharmacological and Physicochemical Differences

  • Electron Effects : The trifluoromethyl group () introduces strong electron-withdrawing effects, altering binding affinities compared to the electron-donating diethoxy groups in the target compound.
  • Biological Activity : Adamantyl-substituted analogs () may exhibit prolonged half-lives due to steric protection from metabolic enzymes, whereas hydrazine derivatives () could interact with metal ions in enzymatic active sites.

Biological Activity

1-(2-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone is a thiazole derivative that has attracted attention for its potential biological activities, particularly in cancer treatment and antimicrobial applications. This compound's structure suggests various pharmacological properties due to the presence of the thiazole ring and the diethoxyphenyl moiety.

  • Molecular Formula : C15H18N2O4S
  • CAS Number : 1431962-18-3
  • Molecular Weight : 306.38 g/mol

The biological activity of this compound can be attributed to its interaction with cellular targets involved in critical pathways such as cell proliferation and apoptosis. The thiazole ring is known to influence the binding affinity to various proteins, making it a good candidate for drug design.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.

Case Study: Antiproliferative Activity

A comparative study evaluated the antiproliferative effects of various thiazole derivatives on human cancer cell lines. The results demonstrated that compounds with similar structural features exhibited IC50 values ranging from 0.36 to 0.86 µM against multiple cancer types, indicating significant potency.

CompoundIC50 (µM)Cancer Cell Lines
10s0.36 - 0.86SGC-7901, HCT116, MCF7
10uHigherVarious

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. A study on new heteroaryl(aryl) thiazole derivatives reported varying degrees of antibacterial activity against several bacterial strains.

Antibacterial Efficacy

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined for various derivatives:

CompoundMIC (mg/mL)MBC (mg/mL)Bacterial Strain
30.23 - 0.700.47 - 0.94Bacillus cereus
1ModerateModerateEnterobacter cloacae
8LowLowEscherichia coli

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